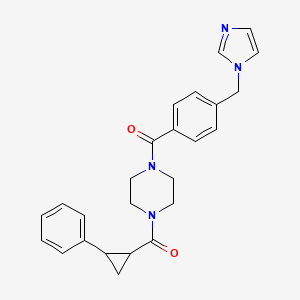

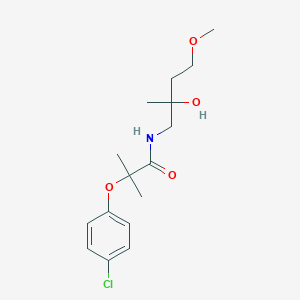

![molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6](/img/structure/B2919403.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

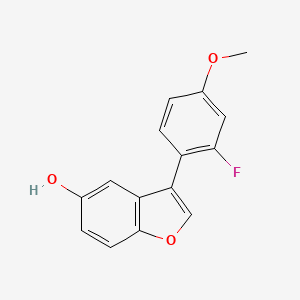

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide, also known by its chemical structure (CAS number: 478259-50-6), is a synthetic compound. Its molecular formula is C₁₄H₁₈N₄O₂ . This compound belongs to the class of pyrrole derivatives and contains an imidazole ring.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring with a propionyl group at position 4 and an imidazole moiety attached via a propyl linker. The imidazole ring contributes to its potential biological activity. Researchers have elucidated this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

This compound may participate in various chemical reactions. These reactions could involve nucleophilic substitutions, acylations, or cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .

Physical And Chemical Properties Analysis

科学的研究の応用

Enhancing Cellular Uptake of Py-Im Polyamides

Research by Meier, Montgomery, and Dervan (2012) focuses on modifying the hairpin γ-aminobutyric acid turn unit in Py–Im polyamides. This modification significantly enhances the biological effects of these compounds by improving nuclear uptake, which is crucial for their application as molecular probes or therapeutic agents.

Structural Modifications to Reduce Metabolism

The study by Linton et al. (2011) discusses strategies to avoid aldehyde oxidase-mediated oxidation of imidazo[1,2-a]pyrimidine, a structure related to Py–Im polyamides. This research provides insights into enhancing the stability of these compounds for more effective use in therapeutic applications.

Investigating Functionalization Reactions

Research conducted by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of related compounds. Understanding these reactions is essential for the synthesis of novel Py–Im polyamides with specific properties and applications.

Exploring DNA Binding and Gene Regulation

The paper by Kawamoto, Bando, and Sugiyama (2018) reviews the use of Py-Im polyamides for specific DNA binding and gene regulation. These polyamides can control gene expression and stain specific sequences in cells, indicating their potential in gene therapy and molecular biology research.

Synthesizing and Analyzing Py-Im Polyamides

The work of Herath, Dahl, and Cosford (2010) showcases the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides. This advancement in synthesis methods can facilitate the production of Py–Im polyamides for research and therapeutic applications.

Safety and Hazards

作用機序

Target of Action

The compound N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a potent covalent inhibitor of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including endoplasmic reticulum-associated degradation (ERAD), cell cycle regulation, and DNA repair .

Mode of Action

The compound targets the C522 residue of p97 . By binding to this residue, it inhibits the ATPase activity of p97, disrupting its function and leading to changes in the cellular processes that p97 is involved in .

Biochemical Pathways

The inhibition of p97 affects several biochemical pathways. Given p97’s role in ERAD, its inhibition can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response . Additionally, p97’s involvement in cell cycle regulation and DNA repair means that its inhibition can impact these processes as well .

Result of Action

The result of the compound’s action is the disruption of p97’s function, leading to changes in various cellular processes. This can have a range of effects at the molecular and cellular level, depending on the specific context .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s solubility and stability, thereby affecting its bioavailability and efficacy. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to p97 .

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUSOPPDIUUOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

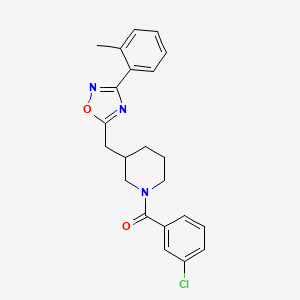

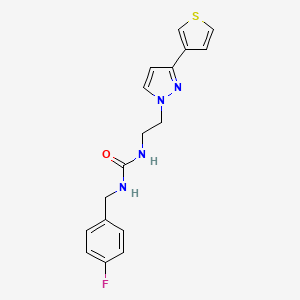

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

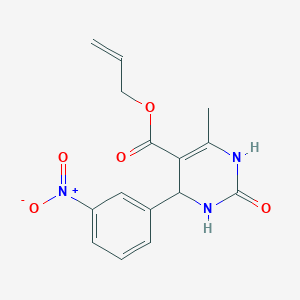

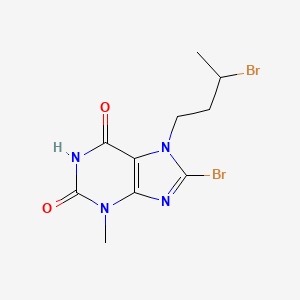

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

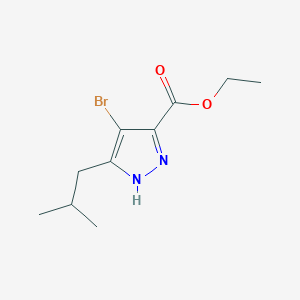

![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)